2-((5-((((Isopropyl(phenyl)amino)methyl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

Description

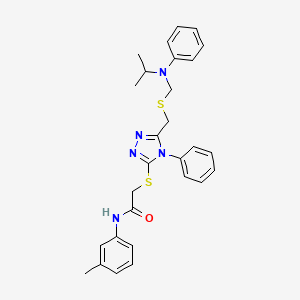

2-((5-((((Isopropyl(phenyl)amino)methyl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a synthetic triazole-based compound characterized by a 1,2,4-triazole core substituted with sulfur-linked side chains and aromatic groups. The structure includes:

- A central 1,2,4-triazole ring (4-phenyl substituted).

- A thioether linkage at position 3, connecting to an acetamide group (N-(m-tolyl)).

- A second thioether at position 5, bearing an isopropyl(phenyl)amino-methyl substituent.

Triazole derivatives are known for their stability, hydrogen-bonding capacity, and tunable electronic properties, which influence bioavailability and target interactions .

Properties

CAS No. |

618441-55-7 |

|---|---|

Molecular Formula |

C28H31N5OS2 |

Molecular Weight |

517.7 g/mol |

IUPAC Name |

N-(3-methylphenyl)-2-[[4-phenyl-5-[(N-propan-2-ylanilino)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C28H31N5OS2/c1-21(2)32(24-13-6-4-7-14-24)20-35-18-26-30-31-28(33(26)25-15-8-5-9-16-25)36-19-27(34)29-23-12-10-11-22(3)17-23/h4-17,21H,18-20H2,1-3H3,(H,29,34) |

InChI Key |

ZHVBXPFCVQNHCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CSCN(C4=CC=CC=C4)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((((Isopropyl(phenyl)amino)methyl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, followed by the introduction of the isopropyl(phenyl)amino group and the m-tolylacetamide moiety. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((5-((((Isopropyl(phenyl)amino)methyl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity

- 1,2,4-triazole derivatives have shown significant antibacterial and antifungal properties. For instance, compounds derived from this scaffold have been evaluated against various pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising Minimum Inhibitory Concentrations (MICs) comparable to conventional antibiotics .

- A study highlighted the synthesis of triazole derivatives that exhibited broad-spectrum antimicrobial activity, indicating their potential as new therapeutic agents .

-

Anticancer Properties

- Research indicates that triazole-containing compounds can inhibit cancer cell proliferation. For example, certain derivatives have been tested against human cancer cell lines and showed selective cytotoxicity, suggesting their potential in cancer therapy .

- The structure-activity relationship (SAR) studies indicate that modifications in the triazole ring can significantly enhance anticancer efficacy .

- Anti-inflammatory Effects

Agricultural Applications

- Fungicides

- The incorporation of triazole moieties into agricultural chemicals has led to the development of effective fungicides. These compounds can inhibit fungal growth and are particularly useful in crop protection against diseases caused by fungal pathogens .

- Studies have reported that specific triazole derivatives exhibit high efficacy in controlling plant fungal diseases, thus improving agricultural productivity .

Material Science Applications

- Polymer Chemistry

- The unique properties of triazole derivatives allow them to be incorporated into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for industrial use .

- Research has shown that adding triazole groups to polymers can improve their resistance to degradation and enhance their overall performance in various applications .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of 1,2,4-triazole derivatives and tested their antimicrobial activities against multiple strains of bacteria and fungi. The results indicated that certain compounds exhibited MIC values lower than those of standard antibiotics, showcasing their potential as alternative antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of triazole derivatives, researchers found that specific modifications to the triazole ring significantly increased the cytotoxicity against cancer cell lines such as HeLa and MCF-7. The findings suggest a pathway for developing targeted cancer therapies based on triazole scaffolds .

Mechanism of Action

The mechanism of action of 2-((5-((((Isopropyl(phenyl)amino)methyl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and other functional groups in the molecule can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Substituent Impact on Properties:

- Electron-Withdrawing Groups (e.g., nitro) : Increase metabolic stability but may reduce bioavailability due to polarity .

- Aromatic vs. Alkyl Chains : Aromatic groups (e.g., m-tolyl) favor π-π stacking in target binding, while alkyl chains (e.g., phenethyl) enhance flexibility .

Physical and Spectral Properties

Melting Points and Stability:

Spectral Data:

- IR : NH stretches (~3300 cm⁻¹) and C=O (~1680 cm⁻¹) are consistent across acetamide derivatives .

- ¹H NMR : Chemical shifts for triazole protons (δ 8.1–8.5 ppm) and aromatic groups (δ 6.8–7.6 ppm) align with reported triazole-thio-acetamides .

Bioactivity and Pharmacological Potential

While direct data for the target compound is unavailable, insights can be inferred from analogues:

- Anticancer Activity: Triazole-thio-acetamides with nitro or chlorophenyl groups (e.g., ) show promise in inducing ferroptosis in oral squamous cell carcinoma (OSCC) .

- Antimicrobial and Antioxidant Effects : Hydroxybenzyl-substituted triazoles exhibit radical-scavenging activity .

- Structure-Activity Relationships (SAR): Bulky substituents (e.g., isopropyl(phenyl)amino) may enhance target specificity but require optimization for solubility .

Biological Activity

The compound 2-((5-((((Isopropyl(phenyl)amino)methyl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure includes a triazole ring, which is known for its diverse pharmacological activities. The presence of the isopropyl and phenyl groups contributes to its lipophilicity, enhancing membrane permeability and biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

-

Cell Line Studies :

- The compound exhibited significant cytotoxicity against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines with IC values in the micromolar range .

- A comparative analysis with standard chemotherapeutics showed that this compound could potentially serve as a lead for the development of new anticancer agents.

- Mechanism of Action :

Antibacterial Activity

The compound's antibacterial properties have also been investigated, particularly against resistant strains.

- In Vitro Studies :

- It demonstrated notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values comparable to those of established antibiotics .

- The structure-activity relationship (SAR) indicates that modifications to the thiazole and triazole moieties can enhance antibacterial efficacy .

Data Tables

| Activity Type | Tested Cell Lines | IC Values (µM) |

|---|---|---|

| Anticancer | PC-3 | 0.67 |

| HCT-116 | 0.80 | |

| ACHN | 0.87 | |

| Antibacterial | S. aureus | 0.125 |

| E. faecalis | 0.250 |

Case Studies

- Case Study 1 : A study conducted on a series of triazole derivatives showed that those with similar structural features to our compound exhibited enhanced anticancer activity through modulation of apoptotic pathways .

- Case Study 2 : In another investigation, derivatives containing the triazole scaffold were synthesized and tested against various bacterial strains; results indicated a promising antibacterial profile, particularly in resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.